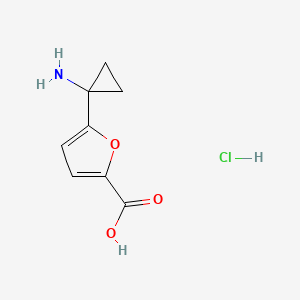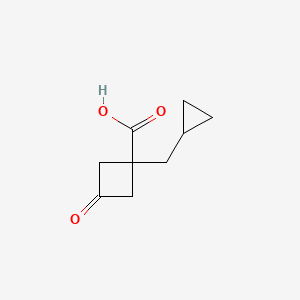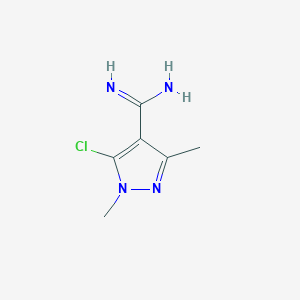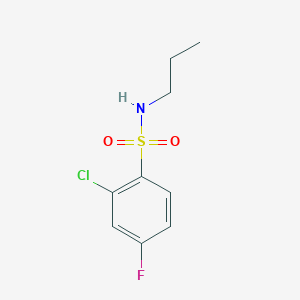
2-chloro-4-fluoro-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-propylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a propyl group attached to the nitrogen atom of the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-propylbenzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Nitration and Reduction: The starting material, 2-chloro-4-fluoronitrobenzene, is subjected to nitration followed by reduction to obtain 2-chloro-4-fluoroaniline.
Sulfonation: The 2-chloro-4-fluoroaniline is then reacted with chlorosulfonic acid to introduce the sulfonamide group, forming 2-chloro-4-fluorobenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-fluoro-N-propylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amines or sulfinamides.
Hydrolysis: Sulfonic acids and amines.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-propylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Biological Studies: Employed in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets. The propyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-fluorobenzenesulfonamide: Lacks the propyl group, which may affect its biological activity and solubility.
4-fluoro-N-propylbenzenesulfonamide: Lacks the chloro substituent, which may influence its reactivity and binding properties.
2-chloro-4-fluoro-N-methylbenzenesulfonamide: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-chloro-4-fluoro-N-propylbenzenesulfonamide is unique due to the combination of its chloro, fluoro, and propyl substituents, which collectively contribute to its distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and selectivity for specific targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11ClFNO2S |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5H2,1H3 |
Clé InChI |
YRRYIQXGKWPBLI-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




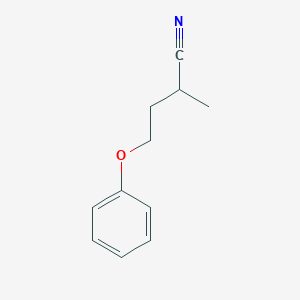
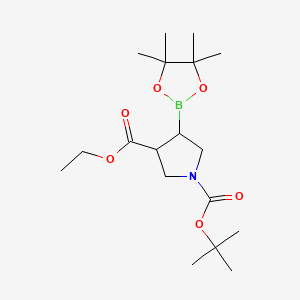
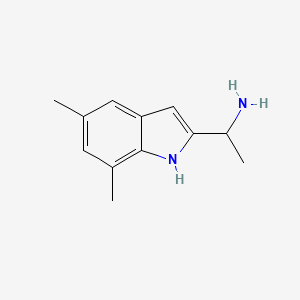
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
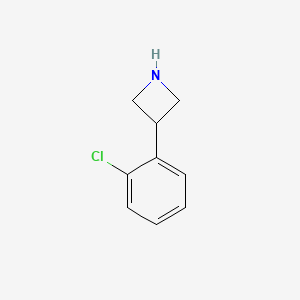
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)

